Cas no 2640896-48-4 (9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine)

9-Cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a purine-based compound featuring a cyclopropyl substituent at the 9-position and a 3-(methylsulfanyl)phenyl group at the 6-amine position. This structure confers potential biological activity, particularly in kinase inhibition or receptor modulation, making it valuable for pharmaceutical research. The cyclopropyl moiety enhances metabolic stability, while the methylsulfanyl group may influence binding affinity and selectivity. Its well-defined chemical properties and synthetic accessibility facilitate its use in medicinal chemistry and drug discovery. The compound's purity and structural specificity make it suitable for targeted studies in therapeutic development, particularly in oncology or inflammatory diseases.
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine structure
2640896-48-4 structure
Product Name:9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
CAS No:2640896-48-4
MF:C15H15N5S
MW:297.378100633621
CID:5317513
PubChem ID:155799180
Update Time:2025-06-10

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
    • 2640896-48-4
    • F6796-1037
    • AKOS040731654
    • 9-Cyclopropyl-N-[3-(methylthio)phenyl]-9H-purin-6-amine
    • Inchi: 1S/C15H15N5S/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19)
    • InChI Key: UZPXWZZKDPSTIB-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC=NC=2NC2=CC=CC(SC)=C2)N(C2CC2)C=1

Computed Properties

  • Exact Mass: 297.10481667g/mol
  • Monoisotopic Mass: 297.10481667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.0±60.0 °C(Predicted)
  • pka: 2.79±0.10(Predicted)

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine Pricemore >>

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Additional information on 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine

Introduction to 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine (CAS No. 2640896-48-4)

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine, a compound with the chemical identifier CAS No. 2640896-48-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropyl group and a purine core underscores its structural complexity, which is often associated with enhanced biological activity and specificity.

The compound's molecular structure, featuring a 9-cyclopropyl substituent and a N-[3-(methylsulfanyl)phenyl] moiety, contributes to its unique pharmacophoric properties. These features are critical in determining its interaction with biological targets, making it a promising candidate for further investigation. The 9H-purin-6-amine backbone is particularly noteworthy, as purine derivatives are well-documented for their role in various biological processes, including DNA and RNA synthesis.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the inherent properties of purine-based compounds. The synthesis and characterization of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine have opened up new avenues for research in this domain. Studies have indicated that such compounds exhibit potential benefits in modulating enzymatic activities and interacting with specific receptors, thereby offering therapeutic advantages.

The incorporation of the cyclopropyl group into the purine scaffold is particularly innovative. Cyclopropyl-containing molecules are known for their stability and ability to engage in favorable interactions with biological targets. This structural motif has been increasingly explored in drug design due to its ability to enhance binding affinity and selectivity. The methylsulfanyl group on the phenyl ring further contributes to the compound's complexity, potentially influencing its pharmacokinetic properties and metabolic pathways.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of such complex molecules. Molecular modeling studies on 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine have provided valuable insights into its binding mode and interaction with potential targets. These simulations have helped researchers predict the compound's efficacy and identify possible modifications to enhance its therapeutic potential.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting key enzymes involved in diseases such as cancer, inflammation, and metabolic disorders. 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine aligns well with this trend, as its structural features suggest it may interfere with critical biological pathways. Preliminary experiments have demonstrated promising results in vitro, indicating that this compound could serve as a lead molecule for further drug development.

In conclusion, 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of therapeutic interventions.

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